2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

Catalog No.
S13804610
CAS No.
M.F
C9H13NOS
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

Product Name

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

IUPAC Name

2-(1,2-thiazol-5-yl)cyclohexan-1-ol

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h5-8,11H,1-4H2

InChI Key

SLAOTMLEZGMJHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=NS2)O

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a heterocyclic organic compound characterized by the presence of a thiazole ring fused with a cyclohexanol structure. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound's diverse chemical properties and potential biological activities. The molecular formula for 2-(1,2-thiazol-5-yl)cyclohexan-1-ol is C9_9H13_{13}NOS, and it has a molecular weight of approximately 183.27 g/mol .

, including:

  • Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate can convert the alcohol group into a carbonyl group.
  • Reduction: Reducing agents like lithium aluminum hydride can reduce the thiazole ring or other functional groups.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions can occur at the C-2 and C-5 positions of the thiazole ring, allowing for further functionalization .

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol exhibits significant biological activity, primarily attributed to its thiazole component. Thiazoles are known for their antimicrobial, antifungal, and antiviral properties. Research indicates that derivatives of thiazole can inhibit microbial growth by interfering with essential metabolic pathways. Additionally, compounds with similar structures have been studied for potential anticancer and anti-inflammatory effects.

The synthesis of 2-(1,2-thiazol-5-yl)cyclohexan-1-ol typically involves several steps. A common method includes:

  • Formation of Thiazole Ring: The condensation of carbon disulfide with α-amino nitriles leads to the formation of 2-mercapto-5-amino thiazoles.
  • Cyclization: Subsequent reactions can yield the desired cyclohexanol derivative through cyclization processes involving various catalysts and reaction conditions to optimize yield and purity .

The applications of 2-(1,2-thiazol-5-yl)cyclohexan-1-ol span various fields:

  • Medicinal Chemistry: Investigated for developing new therapeutic agents due to its biological activity.
  • Material Science: Used as a building block in synthesizing more complex organic materials.
  • Agricultural Chemistry: Explored for potential use as biocides or pesticides due to its antimicrobial properties .

Interaction studies focus on understanding the mechanisms through which 2-(1,2-thiazol-5-yl)cyclohexan-1-ol exerts its biological effects. Research suggests that it may interact with specific enzymes or receptors in microbial cells, leading to growth inhibition or metabolic disruption. These interactions are crucial for elucidating the compound's efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-(1,2-thiazol-5-yl)cyclohexan-1-ol. Here are notable examples:

Compound NameStructureUnique Features
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-olStructureContains an amino group at the thiazole ring
2-(1,3-thiazol-4-yl)cyclohexan-1-olStructureFeatures a different position of the thiazole substitution
2-(3-Methyl-1,2-thiazol-5-yl)cyclohexan-1-olStructureContains a methyl group on the thiazole ring

The uniqueness of 2-(1,2-thiazol-5-yl)cyclohexan-1-ol lies in its specific combination of cyclohexanol and a methyl-substituted thiazole ring, which may confer distinct pharmacological properties compared to other thiazole-containing compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.07178521 g/mol

Monoisotopic Mass

183.07178521 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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